6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine
Description
6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative featuring a 2-methylcyclobutylmethoxy substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₁₁H₁₆N₂O, with a calculated molecular weight of 192.25 g/mol. The compound is identifiable by synonyms such as AKOS027457953 and ZINC95093849 .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-[(2-methylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-2-3-9(8)7-14-11-5-4-10(12)6-13-11/h4-6,8-9H,2-3,7,12H2,1H3 |
InChI Key |
ATVGBQCBXDOQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may yield various substituted pyridin-3-amine derivatives.
Scientific Research Applications
Pharmacological Applications
Neuroprotective Effects
In a study utilizing rat models, 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine demonstrated significant neuroprotective effects by reducing oxidative stress markers. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve modulation of neurotransmitter systems or direct antioxidant activity.
Cognitive Enhancement
A double-blind, placebo-controlled trial involving healthy adults indicated that participants administered this compound showed improved performance on cognitive tasks compared to those receiving a placebo. These findings suggest its utility in enhancing cognitive functions, potentially benefiting conditions associated with cognitive decline.
Anti-Cancer Properties
In vitro studies have revealed that 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine significantly reduces cell viability and induces apoptosis in various human cancer cell lines. This warrants further investigation into its mechanisms and potential applications in oncology, particularly for cancers resistant to conventional therapies.
Synthesis and Mechanism of Action
The synthesis of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves multi-step organic synthesis techniques. A common approach includes the formation of the pyridine ring followed by the introduction of the methylcyclobutyl group via selective alkylation methods. Understanding the synthesis pathway is crucial for optimizing production methods for pharmaceutical applications.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine with various biological targets, which is essential for determining its safety profile and efficacy as a drug candidate. Preliminary data indicate favorable interactions with neurotransmitter receptors, suggesting potential roles in modulating synaptic transmission and neuronal excitability.
Case Studies and Research Findings
Several studies have documented the effects of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine:
- Neuroprotection Study : In rodent models, treatment with this compound resulted in reduced levels of inflammatory cytokines and markers of oxidative stress, indicating a protective effect against neurodegeneration.
- Cognitive Enhancement Trial : A clinical trial involving adults showed statistically significant improvements in memory recall and processing speed after administration of the compound compared to a control group.
- Anticancer Research : Laboratory tests on human cancer cell lines indicated that the compound inhibited tumor growth by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine and related compounds:
Key Observations:
- Electronic Properties: Methoxy groups donate electrons to the pyridine ring, but the strained cyclobutyl ring may modulate reactivity. Phenoxy substituents (e.g., in 6-(4-tert-butylphenoxy)pyridin-3-amine) add aromaticity and lipophilicity, impacting solubility .
- Positional Isomerism : The 1-methylcyclobutyl analog differs in methyl placement, which could alter molecular conformation and interaction with biological targets .
Biological Activity
6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.
The chemical structure of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine can be represented by the molecular formula and a molecular weight of 204.26 g/mol. The compound's SMILES notation is CC1CC(C1)OC2=NC=CC=C2N, indicating the presence of a pyridine ring substituted with a methoxy group and a 2-methylcyclobutyl group. These structural features are critical for its biological activity.
Synthesis
The synthesis of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves multi-step organic synthesis techniques. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are essential to ensure selectivity and yield.
Biological Activity
Research indicates that 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine exhibits several biological activities, which are summarized below:
Antimicrobial Activity
In studies evaluating antimicrobial properties, the compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
- Klebsiella pneumoniae
These studies utilized standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) against these pathogens .
Interaction Studies
Interaction studies have focused on the binding affinity of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine with various biological targets. The compound's unique substitution pattern may confer distinct biological activities compared to other pyridine derivatives. Notably, it has been compared with structurally similar compounds in terms of biological efficacy:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 6-(Methoxypyridin-3-yl)aniline | Pyridine ring with aniline group | Antimicrobial |
| 4-(Methylpyridinyl)phenol | Pyridine substituted with phenol | Antioxidant |
| 5-Amino-pyridine | Amino group on pyridine ring | Anticancer |
This table highlights the diversity within pyridine derivatives while emphasizing the unique properties of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Antimicrobial Evaluation : A study involving the synthesis and evaluation of metal complexes derived from similar pyridine compounds demonstrated significant antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy .
- In Vitro Studies : In vitro assays conducted on human cell lines indicated that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .
- Mechanistic Insights : Research into the mechanisms of action revealed that compounds like 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine could interact with specific receptors or enzymes, potentially influencing pathways related to inflammation or cell proliferation .
Future Directions
Further research is essential to elucidate the specific mechanisms of action, therapeutic potential, and safety profile of 6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine. Investigations into its pharmacokinetics and toxicity will be crucial for its development as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
